N-Benzyl-1,3-dithietan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-1,3-dithietan-2-imine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Benzyl-1,3-dithietan-2-imine can be synthesized through the reaction of benzylamine with carbon disulfide and an appropriate oxidizing agent. The reaction typically involves the formation of an intermediate, which then cyclizes to form the dithietane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-1,3-dithietan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-1,3-dithietan-2-imine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of N-Benzyl-1,3-dithietan-2-imine involves its interaction with biological molecules through its imine and dithietane functional groups. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The dithietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-1,3-dithiolane-2-imine: Similar structure but with a dithiolane ring instead of a dithietane ring.
N-Benzyl-1,3-oxazolidin-2-imine: Contains an oxygen atom in the ring, leading to different reactivity and applications.
N-Benzyl-1,3-thiazolidin-2-imine: Contains a sulfur and nitrogen atom in a five-membered ring, showing different biological activities.
Uniqueness
N-Benzyl-1,3-dithietan-2-imine is unique due to its dithietane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities .
Eigenschaften
CAS-Nummer |
59753-70-7 |
---|---|
Molekularformel |
C9H9NS2 |
Molekulargewicht |
195.3 g/mol |
IUPAC-Name |
N-benzyl-1,3-dithietan-2-imine |
InChI |
InChI=1S/C9H9NS2/c1-2-4-8(5-3-1)6-10-9-11-7-12-9/h1-5H,6-7H2 |
InChI-Schlüssel |
MVLIOJWOSANAAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1SC(=NCC2=CC=CC=C2)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.